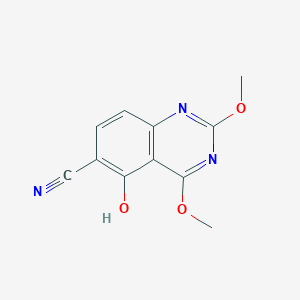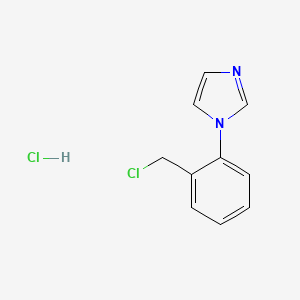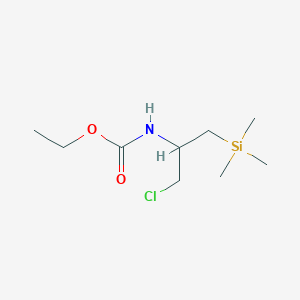
5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile can be achieved through the annulation of the benzene ring to 5-acetyl-6-methylpyrimidin-2-one (thione) derivatives . The process involves the condensation of the latter at the methyl group with dimethylformamide dimethyl acetal in boiling PhH, leading to the formation of 5-acetyl-6-[2-(dimethylamino)vinyl]pyrimidin-2-ones (thiones). When boiled with MeONa in MeOH, these compounds cyclize to form 5-hydroxyquinazolin-2-ones (thiones) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, quinazoline derivatives are known to interact with enzymes and receptors involved in cell proliferation, inflammation, and bacterial growth . These interactions can lead to the inhibition of enzyme activity or receptor signaling, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile include other quinazoline derivatives such as:
- 5-Hydroxyquinazolin-2-one
- 5-Acetyl-6-methyl-4-(trifluoromethyl)quinazoline
Uniqueness
What sets this compound apart from other quinazoline derivatives is its unique combination of functional groups, which can impart distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H9N3O3 |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
5-hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile |
InChI |
InChI=1S/C11H9N3O3/c1-16-10-8-7(13-11(14-10)17-2)4-3-6(5-12)9(8)15/h3-4,15H,1-2H3 |
Clé InChI |
VOHSJOKVYDDVNU-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC2=C1C(=C(C=C2)C#N)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloropyrimido[2,1-a]isoquinolin-4-one](/img/structure/B11874936.png)




![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)






